molecular formula C13H12N2O4 B6385855 (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% CAS No. 1261929-03-6

(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95%

Cat. No. B6385855
CAS RN: 1261929-03-6
M. Wt: 260.24 g/mol
InChI Key: VDRNPYSRXIVSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine (DHE-P) is a small molecule that has been studied for its potential applications in a variety of scientific fields. DHE-P has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, DHE-P has been investigated for its potential to modulate various enzymes and receptors, as well as its ability to interfere with the action of certain drugs.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential applications in a variety of scientific fields. In the field of medicine, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been investigated for its potential to modulate various enzymes and receptors, as well as its ability to interfere with the action of certain drugs. In the field of biochemistry, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In the field of pharmacology, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential to modulate various receptors, including those involved in the regulation of the immune system. In addition, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential to modulate the activity of certain proteins involved in the regulation of cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed to act by modulating various enzymes and receptors. For example, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been shown to modulate the activity of certain proteins involved in the regulation of cell proliferation and apoptosis. Furthermore, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been shown to modulate the activity of various receptors, including those involved in the regulation of the immune system.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been shown to modulate various enzymes and receptors, as well as its ability to interfere with the action of certain drugs. (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. Furthermore, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% has been shown to modulate the activity of various proteins involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of using (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% in laboratory experiments is its ability to modulate various enzymes and receptors, as well as its ability to interfere with the action of certain drugs. This makes it a useful tool for studying the effects of drugs on various biological processes. However, there are some limitations to using (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% in laboratory experiments. For example, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% is relatively unstable and can be degraded by certain enzymes and conditions. In addition, (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% is not water-soluble, making it difficult to use in solution-based experiments.

Future Directions

The potential applications of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% are still being explored. Further research is needed to better understand the mechanism of action of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% and to develop more efficient and effective methods for synthesizing (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95%. In addition, further research is needed to explore the potential of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% to modulate various enzymes and receptors, as well as its ability to interfere with the action of certain drugs. Furthermore, further research is needed to explore the potential of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% to modulate the activity of various proteins involved in the regulation of cell proliferation and apoptosis. Finally, further research is needed to explore the potential of (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% to modulate the activity of various receptors involved in the regulation of the immune system.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% can be synthesized using several different methods. One method involves the reaction of 4-ethoxycarbonylphenylhydrazine with 2,4-dihydroxy-5-methoxybenzaldehyde in the presence of sodium hydroxide. This reaction produces a pyrimidine derivative that is then converted to (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% by hydrolysis with aqueous hydrochloric acid. Another method involves the reaction of 4-ethoxycarbonylphenylhydrazine with 2,4-dihydroxy-5-methoxybenzoic acid in the presence of sodium hydroxide. This reaction produces a pyrimidine derivative that is then converted to (2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine, 95% by hydrolysis with aqueous hydrochloric acid.

properties

IUPAC Name

ethyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-12(17)9-5-3-8(4-6-9)10-7-14-13(18)15-11(10)16/h3-7H,2H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRNPYSRXIVSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-ethoxycarbonylphenyl)pyrimidine

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